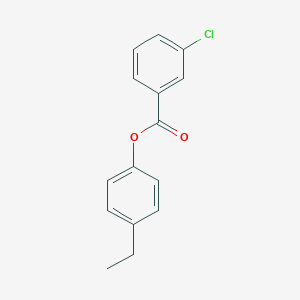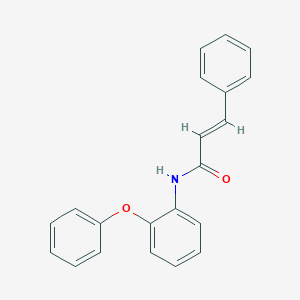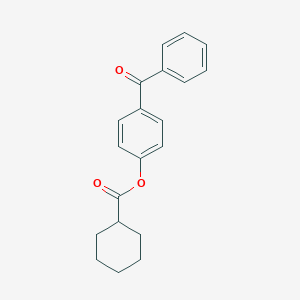![molecular formula C17H17NO6S B290746 Dimethyl 5-{[(2-methylphenyl)sulfonyl]amino}isophthalate](/img/structure/B290746.png)
Dimethyl 5-{[(2-methylphenyl)sulfonyl]amino}isophthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 5-{[(2-methylphenyl)sulfonyl]amino}isophthalate, commonly known as DMAPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMAPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 377.44 g/mol.
作用機序
The mechanism of action of DMAPA varies depending on its application. In drug discovery, DMAPA has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. The exact mechanism by which DMAPA induces apoptosis is not yet fully understood, but it is believed to involve the disruption of cellular signaling pathways and the activation of pro-apoptotic proteins. In catalysis, DMAPA acts as a nucleophilic catalyst, facilitating the reaction between two molecules by donating a pair of electrons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DMAPA vary depending on its application. In drug discovery, DMAPA has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. However, the exact biochemical and physiological effects of DMAPA on cancer cells are not yet fully understood. In catalysis, DMAPA has been shown to facilitate various organic reactions by acting as a nucleophilic catalyst. The biochemical and physiological effects of DMAPA on catalytic reactions are dependent on the specific reaction being catalyzed.
実験室実験の利点と制限
One of the advantages of using DMAPA in lab experiments is its high solubility in organic solvents, which makes it easy to handle and use in various reactions. Additionally, DMAPA has been shown to exhibit high catalytic activity in various organic reactions, making it a valuable catalyst in synthetic chemistry. However, one limitation of using DMAPA in lab experiments is its high cost, which may limit its widespread use in research.
将来の方向性
There are several future directions for the research and application of DMAPA. In drug discovery, further studies are needed to fully understand the mechanism by which DMAPA induces apoptosis in cancer cells. Additionally, research is needed to explore the potential of DMAPA as a therapeutic agent for other diseases. In catalysis, future research could focus on the development of new synthetic methodologies utilizing DMAPA as a catalyst. Finally, research is needed to explore the potential of DMAPA in the development of novel materials with unique properties and functions.
Conclusion:
In conclusion, DMAPA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMAPA can be synthesized through a simple reaction and has been shown to exhibit antitumor activity, high catalytic activity, and potential for the development of novel materials. Further research is needed to fully understand the mechanism of action of DMAPA and explore its potential in various applications.
合成法
DMAPA can be synthesized through the reaction of 5-aminoisophthalic acid with 2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields DMAPA as a white crystalline solid, which can be purified through recrystallization.
科学的研究の応用
DMAPA has been extensively studied for its potential applications in various fields such as drug discovery, catalysis, and materials science. In drug discovery, DMAPA has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. DMAPA has also been studied as a catalyst in various organic reactions, including the synthesis of cyclic carbonates and the acylation of alcohols. Additionally, DMAPA has been utilized in the preparation of novel materials such as metal-organic frameworks and supramolecular polymers.
特性
分子式 |
C17H17NO6S |
|---|---|
分子量 |
363.4 g/mol |
IUPAC名 |
dimethyl 5-[(2-methylphenyl)sulfonylamino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C17H17NO6S/c1-11-6-4-5-7-15(11)25(21,22)18-14-9-12(16(19)23-2)8-13(10-14)17(20)24-3/h4-10,18H,1-3H3 |
InChIキー |
VWLFGESEZCDQKI-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1S(=O)(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
正規SMILES |
CC1=CC=CC=C1S(=O)(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Benzoylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290664.png)



![N-[2-chloro-4-(pentanoylamino)phenyl]pentanamide](/img/structure/B290672.png)


![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3-phenylacrylate](/img/structure/B290679.png)



![N-[4-(diethylamino)-2-methylphenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B290683.png)
![2-(Diethylamino)ethyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B290684.png)
